PLX73086 BBB Impermeability vs. PLX5622: Quantified CNS Microglial Sparing
PLX73086 does not cross the blood-spinal cord barrier, resulting in no significant microglial depletion compared to brain-penetrant PLX5622 [1]. In C57BL/6 mice fed PLX5622 for 21 days, microglia were virtually eliminated from the spinal cord, whereas PLX73086-fed mice showed microglial density indistinguishable from control chow [1].
| Evidence Dimension | Microglial depletion in spinal cord after 21-day treatment |
|---|---|
| Target Compound Data | No significant depletion; microglial density equivalent to control |
| Comparator Or Baseline | PLX5622 (brain-penetrant CSF1R inhibitor) — near-complete microglial elimination |
| Quantified Difference | PLX5622 vs. PLX73086: p<0.0001 (&&&) |
| Conditions | C57BL/6 mice; 21-day oral administration via chow; CD11b/P2ry12 immunostaining |
Why This Matters
PLX73086's BBB exclusion enables selective study of peripheral macrophage biology without the confounding variable of CNS microglial depletion.
- [1] Bellver-Landete V, Bretheau F, Mailhot B, et al. Microglia are an essential component of the neuroprotective scar that forms after spinal cord injury. Nat Commun. 2019;10:518. View Source
